Dihydrogen dinitrosulfatoplatinate(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydrogen dinitrosulfatoplatinate(II) is a platinum-based compound with the chemical formula H₂Pt(NO₂)₂SO₄. It is known for its applications in the preparation of electrodeposition of platinum films and biocompatible platinum thin film electrodeposition on tin substrates . This compound is typically found as a brown liquid and is miscible with water .

作用机制

Target of Action

Dihydrogen Dinitrosulfatoplatinate(II), also known as Platinum Dinitrosulfato, is a compound of platinum

Mode of Action

It is known that the compound can be used in scientific research, particularly in the preparation of catalysts and in oxidation reactions .

Biochemical Pathways

It is known that the compound can be used in the preparation of catalysts and in oxidation reactions , which suggests that it may influence redox reactions and related biochemical pathways.

Pharmacokinetics

It is known that the compound is miscible with water , which suggests that it may have good bioavailability when administered in aqueous solution.

Result of Action

Dihydrogen Dinitrosulfatoplatinate(II) is used in the preparation of electrodeposition of platinum films and biocompatible platinum thin film electrodeposition on tin substrates, which acts as the interconnects material for implantable medical applications . This suggests that the compound’s action results in the formation of platinum films and interconnects for medical devices.

Action Environment

The action, efficacy, and stability of Dihydrogen Dinitrosulfatoplatinate(II) can be influenced by various environmental factors. For example, the compound is miscible with water , suggesting that its action and stability may be influenced by the presence and properties of water in the environment.

生化分析

Biochemical Properties

It is known that this compound can be used in the preparation of electrodeposition of platinum films and biocompatible platinum thin film electrodeposition on tin substrates This suggests that it may interact with certain biomolecules in these processes

Cellular Effects

Given its use in the preparation of platinum films and biocompatible platinum thin film electrodeposition on tin substrates , it may influence cell function in ways related to these applications

准备方法

The synthesis of dihydrogen dinitrosulfatoplatinate(II) involves the reaction of platinum with nitrous acid and sulfuric acid. The reaction conditions typically require controlled temperatures and specific concentrations of the reactants to ensure the formation of the desired product . Industrial production methods often involve the use of platinum salts and controlled environments to maintain the purity and consistency of the compound .

化学反应分析

Dihydrogen dinitrosulfatoplatinate(II) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different platinum oxides.

Reduction: It can be reduced to elemental platinum using reducing agents such as hydrogen gas.

Substitution: The nitrite and sulfate groups can be substituted with other ligands in the presence of suitable reagents.

Common reagents used in these reactions include hydrogen gas for reduction and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Electrochemical Applications

Electrodeposition of Platinum Films

Ddps(II) is predominantly utilized as a precursor for the electrodeposition of platinum films. This process involves the reduction of platinum ions from a solution onto an electrode surface when an electric current is applied. The chemical reaction can be represented as:H2Pt NO2 2SO4 aq →Pt s +2NO2− aq +SO42− aq +2H+ aq The resulting platinum films are essential for various applications, including sensors, catalysts, and electrodes in fuel cells .

Biocompatible Thin Films

In medical applications, Ddps(II) is used to create biocompatible platinum thin films on substrates such as titanium nitride. These films are vital for implantable devices due to their excellent conductivity and biocompatibility, which minimize adverse reactions in biological environments .

Industrial Applications

Electroplating Solutions

Ddps(II) is also employed in industrial electroplating processes. It serves as a primary salt in electroplating solutions, which require specific pH levels and additives to enhance performance. For instance, formulations utilizing Ddps(II) have been developed to improve the dispersancy and deep plating capacity of platinum deposits .

Catalysis

The compound's ability to form stable platinum deposits makes it suitable for catalytic applications, particularly in reactions requiring high surface area catalysts. Its use in producing catalysts for chemical reactions highlights its importance in both research and industrial settings .

Safety and Handling Considerations

Due to its corrosive nature and potential hazards, handling Ddps(II) requires strict adherence to safety protocols. Personal protective equipment such as gloves and safety goggles is recommended when working with this compound to prevent skin burns or eye damage .

Case Study 1: Medical Device Development

A study demonstrated the successful electrodeposition of platinum thin films using Ddps(II) on titanium nitride substrates for implantable medical devices. The resulting films exhibited excellent electrical conductivity and biocompatibility, making them suitable for use as interconnects in pacemakers .

Case Study 2: Environmental Sensors

Research has shown that platinum electrodes deposited from Ddps(II) can be effectively used in environmental sensors for detecting pollutants. The high surface area of the deposited platinum enhances the sensitivity of these sensors, allowing for real-time monitoring of environmental conditions .

相似化合物的比较

Dihydrogen dinitrosulfatoplatinate(II) can be compared with other platinum-based compounds such as:

Cisplatin: A widely used chemotherapy drug with a different ligand structure.

Carboplatin: Another chemotherapy drug with a similar platinum center but different ligands.

Oxaliplatin: A platinum-based drug used in cancer treatment with distinct ligands.

生物活性

Dihydrogen dinitrosulfatoplatinate(II) (commonly referred to as Pt-DNS) is a platinum-based compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and electrochemical applications. This article explores the biological activity of Pt-DNS, detailing its mechanisms, applications, and relevant research findings.

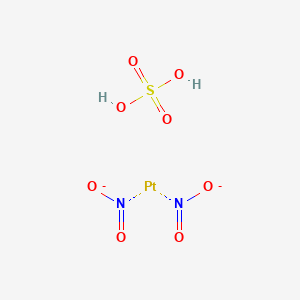

- Molecular Formula : H₂N₂O₈PtS

- Molecular Weight : 385.18 g/mol

- IUPAC Name : Platinum; sulfuric acid; dinitrite

- CAS Number : 12033-81-7

| Property | Value |

|---|---|

| Appearance | Brown liquid |

| Solubility | Miscible with water |

| Metal Content | 5.00 - 7.00% Pt |

The biological activity of dihydrogen dinitrosulfatoplatinate(II) is primarily attributed to its interaction with cellular macromolecules, particularly DNA. The mechanism involves the formation of platinum-DNA adducts , which inhibit DNA replication and transcription. This action is similar to other platinum-based chemotherapeutic agents like cisplatin, making Pt-DNS a candidate for further investigation in cancer therapy.

Key Mechanisms:

- DNA Interaction : Forms adducts that disrupt normal DNA function.

- Protein Binding : Interacts with proteins involved in cell division and apoptosis pathways.

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Properties

Research has indicated that Pt-DNS exhibits potential anticancer properties. In vitro studies have shown that it can effectively induce cytotoxicity in various cancer cell lines, similar to established platinum drugs. For instance, studies have demonstrated that Pt-DNS can inhibit the proliferation of human ovarian cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Studies

-

In Vitro Studies :

- Research conducted on human ovarian cancer cell lines demonstrated that Pt-DNS resulted in significant cell death at micromolar concentrations.

- Mechanistic studies revealed that the compound activates apoptotic pathways, leading to increased levels of pro-apoptotic proteins.

- Electrochemical Applications :

Comparative Analysis with Other Platinum Compounds

Dihydrogen dinitrosulfatoplatinate(II) can be compared with other platinum-based drugs such as cisplatin and carboplatin in terms of efficacy and side effects.

| Compound | Mechanism of Action | Efficacy in Cancer Treatment | Side Effects |

|---|---|---|---|

| Dihydrogen Dinitrosulfatoplatinate(II) | Forms DNA adducts | Moderate | Potential nephrotoxicity |

| Cisplatin | Forms DNA cross-links | High | Nephrotoxicity, nausea |

| Carboplatin | Similar to cisplatin but less reactive | Moderate | Less nephrotoxic |

Research Findings

Recent studies have highlighted the potential of Pt-DNS not only as an anticancer agent but also as a significant player in electrochemical applications. For instance, experiments showed that electrodes modified with Pt-DNS exhibited varying catalytic activities depending on the support material used (e.g., Vulcan XC-72 carbon vs. multi-wall carbon nanotubes) during pulse electrodeposition processes .

属性

IUPAC Name |

platinum;sulfuric acid;dinitrite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO2.H2O4S.Pt/c2*2-1-3;1-5(2,3)4;/h2*(H,2,3);(H2,1,2,3,4);/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZPLCLKAKFRMB-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].OS(=O)(=O)O.[Pt] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O8PtS-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。